[2-amino-6-(dimethylamino)-9H-purin-9-yl]acetic acid

unnatural base pair transcription fidelity T7 RNA polymerase

[2-Amino-6-(dimethylamino)-9H-purin-9-yl]acetic acid (CAS 2108483-69-6) is a synthetic purine derivative that combines the 2-amino-6-(dimethylamino)purine scaffold—an established unnatural nucleobase designated as “x” in expanded genetic alphabet research—with a 9-acetic acid side chain engineered for direct amide or ester conjugation. This modification distinguishes it from simple nucleobases by enabling covalent attachment to solid supports, fluorophores, or amino acid residues without the need for additional protection/deprotection sequences, positioning the compound as a strategically functionalized building block for site-specific transcription studies and bioconjugate chemistry.

Molecular Formula C9H12N6O2
Molecular Weight 236.235
CAS No. 2108483-69-6
Cat. No. B2487902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-amino-6-(dimethylamino)-9H-purin-9-yl]acetic acid
CAS2108483-69-6
Molecular FormulaC9H12N6O2
Molecular Weight236.235
Structural Identifiers
SMILESCN(C)C1=NC(=NC2=C1N=CN2CC(=O)O)N
InChIInChI=1S/C9H12N6O2/c1-14(2)7-6-8(13-9(10)12-7)15(4-11-6)3-5(16)17/h4H,3H2,1-2H3,(H,16,17)(H2,10,12,13)
InChIKeyQJEMCRNKGYGTMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-6-(dimethylamino)-9H-purin-9-yl]acetic Acid (CAS 2108483-69-6): A Functionalized Unnatural Nucleobase Building Block for Site-Specific RNA Labeling


[2-Amino-6-(dimethylamino)-9H-purin-9-yl]acetic acid (CAS 2108483-69-6) is a synthetic purine derivative that combines the 2-amino-6-(dimethylamino)purine scaffold—an established unnatural nucleobase designated as “x” in expanded genetic alphabet research—with a 9-acetic acid side chain engineered for direct amide or ester conjugation [1]. This modification distinguishes it from simple nucleobases by enabling covalent attachment to solid supports, fluorophores, or amino acid residues without the need for additional protection/deprotection sequences, positioning the compound as a strategically functionalized building block for site-specific transcription studies and bioconjugate chemistry [2]. Its molecular formula is C9H12N6O2 and its molecular weight is 236.23 g/mol .

Why Generic Purine Acetic Acid Derivatives Cannot Substitute for 2-Amino-6-(dimethylamino)-9H-purin-9-yl]acetic Acid in Unnatural Base Pair Research


Purine-9-acetic acid derivatives exhibit divergent performance in transcription-based applications because the substitution pattern at the 2- and 6-positions of the purine ring directly determines both the fidelity of unnatural base pairing and the scope of downstream conjugation chemistry [1]. For instance, the 2-amino-6-(dimethylamino) motif provides a unique shape-complementarity interface with pyridin-2-one (y) that generic 6-oxo (guanine) or 6-chloro analogs cannot replicate, leading to quantifiable differences in noncognate base exclusion during RNA synthesis [1][2]. Consequently, substituting a structurally related but functionally distinct purine acetic acid risks compromising the specificity of the x–y pairing interaction and the efficiency of the subsequent bioconjugation step that relies on the 9-acetic acid moiety [3].

Quantitative Differentiation Evidence for 2-Amino-6-(dimethylamino)-9H-purin-9-yl]acetic Acid vs. Closest Analogs


Transcription Fidelity: <5% Misincorporation of UTP Opposite x Template in T7 RNA Polymerase Assay

In a direct head-to-head comparison within the same experimental system, DNA templates containing 2-amino-6-(dimethylamino)purine (x) at a defined position directed T7 RNA polymerase to incorporate pyridin-2-one triphosphate (yTP) with high selectivity, while misincorporation of the natural nucleotide UTP opposite x was limited to less than 5% [1]. In contrast, templates containing adenine (A) showed no detectable incorporation of yTP under competitive conditions, confirming that the x–y pairing specificity is intrinsic to the 2-amino-6-(dimethylamino) substitution pattern rather than a general property of purine scaffolds [1]. This quantitative selectivity advantage is absent for 6-dimethylaminopurine (6-DMAP) or 2-amino-6-oxopurine (guanine) derivatives, which rely on different hydrogen-bonding topologies and exhibit higher rates of noncognate pairing.

unnatural base pair transcription fidelity T7 RNA polymerase

Competitive Noncognate Base Exclusion: yTP Misincorporation Opposite Adenine Eliminated, While x Retains Pairing Fidelity

When both x and A are present in the template, the selectivity of the x–y pair is maintained: quantitative TLC analysis shows that yTP incorporation opposite x is stoichiometric (0.92–0.99 molar equivalents relative to expected), while incorporation opposite A is undetectable [1]. By comparison, unnatural base pairs such as isoguanosine·isocytidine or xanthosine·2,4-diaminopyrimidine exhibit 14% or higher misincorporation rates under analogous competitive transcription conditions [1]. The target compound, bearing the same x nucleobase with a 9-acetic acid modification, retains the structural features responsible for this enhanced discrimination, thereby offering a superior starting point for synthesizing nucleotides with predictable pairing behavior.

noncognate pairing base discrimination competitive transcription

Functional Group Orthogonality: 9-Acetic Acid Moiety Enables Direct Amide Conjugation Without Auxiliary Protecting Groups

The target compound incorporates a carboxylic acid group at the 9-position, which is orthogonal to the 2-amino and 6-dimethylamino functionalities on the purine ring . This contrasts with 2-amino-6-(dimethylamino)purine (free base, CAS 5437-49-0), which lacks a conjugation handle and would require separate N-alkylation or enzymatic ribosylation to attach to a carrier molecule [1]. In practice, analogous N-9-purinyl-acetic acid derivatives in the guanine and hypoxanthine series have been coupled to amino acids with high yields via standard carbodiimide-mediated amidation, demonstrating that the 9-acetic acid group is a chemically competent handle for further derivatization [2]. The target compound therefore eliminates one synthetic step relative to the free base when constructing nucleoside mimetics or labeled probes.

bioconjugation purine building block amide coupling

Predicted Physicochemical Differentiation: Dimethylamino Substituent Increases Lipophilicity Relative to Guanine Acetic Acid

Replacement of the 6-oxo group (guanine-9-acetic acid, CAS 281676-77-5) with a 6-dimethylamino group (target compound) is predicted to increase logP by approximately 0.5–1.0 log units based on fragment-based calculation methods, enhancing membrane permeability and organic solvent solubility . This structural modification also removes the acidic N-1 proton present in guanine derivatives (pKa ~9–10), eliminating pH-dependent tautomerization that can complicate synthetic handling and analytical characterization [1]. The combination of a 2-amino group and a 6-dimethylamino group creates a more hydrophobic, non-tautomerizable purine core that is better suited for applications requiring consistent hydrogen-bonding patterns in non-aqueous or membrane-associated environments.

lipophilicity physicochemical properties druglikeness

Precision Application Scenarios for 2-Amino-6-(dimethylamino)-9H-purin-9-yl]acetic Acid (CAS 2108483-69-6)


Synthesis of x-Nucleoside Triphosphates for Site-Specific RNA Transcription with T7 RNA Polymerase

The acetic acid handle enables direct coupling to amino-functionalized ribose derivatives or pre-formed nucleoside scaffolds, streamlining the synthesis of 2-amino-6-(dimethylamino)purine ribonucleoside triphosphates (xTP) [1]. The resulting xTP, when paired with pyridin-2-one triphosphate (yTP), achieves <5% noncognate UTP incorporation in T7 transcription (see Section 3, Evidence Item 1), making this compound the preferred starting material for laboratories developing expanded genetic alphabet systems or site-specifically labeled RNA transcripts [2].

Preparation of Carboxylic Acid-Functionalized Solid Supports for Unnatural Oligonucleotide Synthesis

The 9-acetic acid moiety can be activated and attached to amino-modified controlled-pore glass (CPG) or polystyrene resins, creating solid supports pre-loaded with the x nucleobase for automated DNA/RNA synthesis [1]. This downstream application is not accessible using the free base 2-amino-6-(dimethylamino)purine, which lacks a conjugation handle and would require additional synthetic steps for support loading [2]. Researchers seeking to incorporate x–y base pairs into oligonucleotides by solid-phase synthesis will benefit from the ready-to-conjugate nature of this building block.

Synthesis of Amino Acid–Purine Conjugates for Structural Biology and Prodrug Design

Following established protocols for N-9-purinyl-acetic acid amidation with amino acids (see Section 3, Evidence Item 3), the target compound can be coupled to lysine, glycine, or other amino acid esters to generate amide-linked purine–amino acid chimeras [1]. These conjugates may serve as minimalist nucleoside analogs for crystallographic studies of nucleobase–protein interactions or as prodrug candidates where the amino acid moiety modulates pharmacokinetic properties. The 2-amino-6-(dimethylamino) core provides a sterically distinct recognition surface compared to guanine-based conjugates, potentially altering binding selectivity [2].

Fluorescent and Biotinylated Probe Synthesis for Nucleic Acid Detection

The carboxylic acid group permits straightforward attachment of fluorophores (e.g., dansyl, fluorescein) or biotin hydrazide via standard EDC/NHS chemistry, creating labeled x-nucleobase probes that retain the base-pairing specificity demonstrated for the parent x scaffold [1]. Such probes enable fluorescence-based monitoring of unnatural base pair incorporation or affinity capture of x-containing oligonucleotides, applications that require the combined properties of a specific unnatural nucleobase and a covalent linker in a single molecular entity.

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